3-Cyclopentylpropanehydrazide
Description
3-Cyclopentylpropanehydrazide is an organic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is primarily used for research purposes and is not intended for human use . The compound features a cyclopentyl group attached to a propanehydrazide moiety, making it an interesting subject for various chemical studies.
Properties
IUPAC Name |
3-cyclopentylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-10-8(11)6-5-7-3-1-2-4-7/h7H,1-6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAYIJXVVHWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399669 | |
| Record name | 3-cyclopentylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588714-08-3 | |
| Record name | 3-cyclopentylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylpropanehydrazide typically involves the reaction of cyclopentylcarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylpropanoic acid derivatives, while reduction can produce cyclopentylpropylamines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that hydrazides, including 3-cyclopentylpropanehydrazide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (human breast cancer) and others. The mechanism often involves the disruption of cellular processes through interactions with specific enzymes or receptors .
Antibacterial Properties
this compound has also been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. The disc diffusion method is commonly used to assess the inhibition zones, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Potential as Drug Delivery Agents
The incorporation of hydrazide moieties into drug structures can enhance their bioavailability and hydrophilicity, potentially improving their delivery in therapeutic contexts. This is particularly relevant for compounds designed to target specific receptors or pathways in disease states .
Synthesis of Novel Compounds
This compound serves as a versatile building block in the synthesis of more complex molecules. For instance, it can be utilized in the formation of Mannich bases, which are known for their diverse biological activities. The Mannich reaction's ability to produce compounds with enhanced pharmacological profiles makes hydrazides valuable in drug design .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various hydrazides, including this compound, on MCF-7 cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. This suggests that further development could lead to new cancer therapies leveraging this compound's unique properties.
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial activity of this compound was assessed against multiple bacterial strains. The compound demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-Cyclopentylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylcarboxylic acid: Shares the cyclopentyl group but lacks the hydrazide moiety.
Propanehydrazide: Contains the hydrazide group but lacks the cyclopentyl group.
Cyclopentylamine: Features the cyclopentyl group attached to an amine instead of a hydrazide.
Uniqueness
3-Cyclopentylpropanehydrazide is unique due to its combination of a cyclopentyl group and a propanehydrazide moiety. This structural arrangement allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its similar compounds .
Biological Activity
3-Cyclopentylpropanehydrazide is a hydrazide compound that has garnered attention for its potential biological activities. This article synthesizes data from various studies to explore its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of cyclopentylpropanoic acid with hydrazine. The resulting compound features a hydrazide functional group, which is known for contributing to various biological activities.
Antimicrobial Properties
Hydrazide derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. A study indicated that hydrazone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.19 μg/ml to 3.12 μg/ml for potent compounds .
Anticancer Activity
Research has demonstrated that hydrazide-hydrazone derivatives possess anticancer properties. For instance, compounds similar to this compound have shown the ability to suppress tumor growth in cell lines by inducing apoptosis and inhibiting proliferation . A notable study reported that certain derivatives inhibited the activity of Hepatitis C virus NS5B RNA-dependent RNA polymerase by 20-50% at concentrations of 200 μM .
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazides has also been documented. Compounds in this class have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This suggests a therapeutic avenue for treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many hydrazides act as enzyme inhibitors, binding to active sites and blocking substrate access. For instance, molecular docking studies have revealed that certain hydrazides can effectively bind to α-glucosidase, inhibiting its activity with high binding energies (-7.51 to -3.36 kcal/mol) .
- Antioxidant Activity : Hydrazones derived from hydrazides exhibit antioxidant properties that may contribute to their anticancer effects by scavenging free radicals and reducing oxidative stress .
Case Studies
- Antimicrobial Study : A series of hydrazone derivatives were tested against Klebsiella pneumoniae and Staphylococcus aureus, revealing promising antibacterial activity with MIC values indicating strong inhibition capabilities .
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that specific hydrazone derivatives derived from cyclopentylpropanoic acid exhibited significant cytotoxicity, supporting their potential as anticancer agents .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
